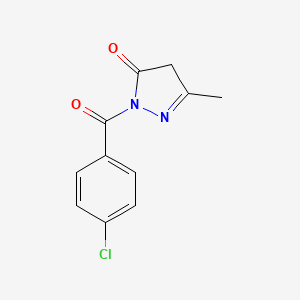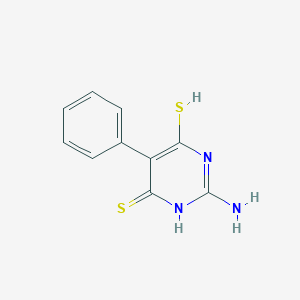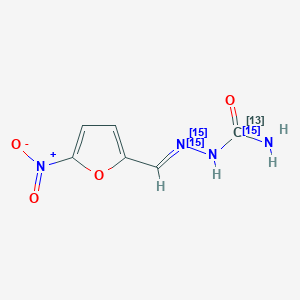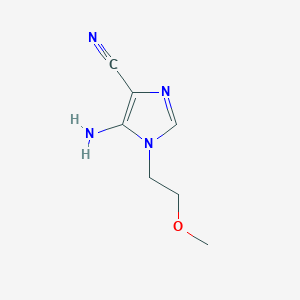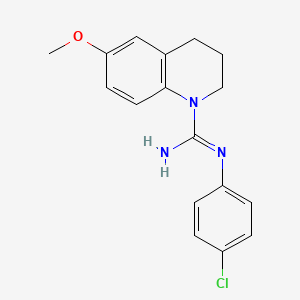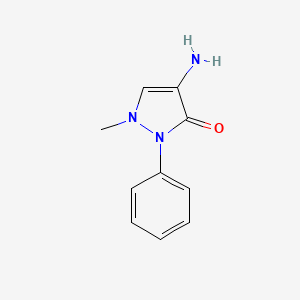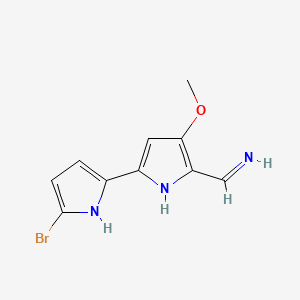
Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine: is a synthetic organic compound characterized by its unique bipyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between pyrrole derivatives under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.
Industrial Production Methods
Industrial production of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted bipyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their electrical conductivity and mechanical properties.
Biology
Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules due to its ability to interact with biological targets.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-(5-Chloro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
- (Z)-(5-Fluoro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
Uniqueness
- Bromine Substitution : The presence of the bromine atom at the 5-position imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs.
- Methoxy Group : The methoxy group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions.
Propiedades
Número CAS |
85850-01-7 |
|---|---|
Fórmula molecular |
C10H10BrN3O |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
[5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-1H-pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-4-7(13-8(9)5-12)6-2-3-10(11)14-6/h2-5,12-14H,1H3 |
Clave InChI |
VSHYYQXFUIYXHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(NC(=C1)C2=CC=C(N2)Br)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


